2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name is designated as 2-[(4-chlorobenzoyl)amino]-4-methylsulfonylbutanoic acid, which reflects the hierarchical naming system that prioritizes the carboxylic acid functionality as the principal functional group. The compound is also known by several synonymous names, including 2-[(4-chlorophenyl)formamido]-4-methanesulfonylbutanoic acid and 2-((4-chlorophenyl)formamido)-4-methanesulfonylbutanoic acid, demonstrating the flexibility in nomenclature when describing the amide linkage.
The Chemical Abstracts Service registry number for this compound is 1103964-06-2, providing a unique identifier for database searches and chemical inventory systems. Additionally, the compound carries the European Community number 993-618-3, which serves as an alternative identification code within European chemical regulations. The systematic naming approach begins with the butanoic acid backbone, indicating a four-carbon chain terminating in a carboxylic acid group, followed by positional descriptors for the substituents at the 2- and 4-positions of the carbon chain.
The nomenclature also incorporates specific descriptors for the aromatic substituent, where the 4-chlorobenzoyl group indicates a benzoyl moiety with a chlorine atom positioned para to the carbonyl carbon. This naming convention ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community. The methylsulfonyl designation at the 4-position clearly identifies the presence of a methanesulfonyl group, which contains sulfur in its highest oxidation state within an organic framework.
Molecular Architecture and Functional Group Analysis
The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that contribute to its overall chemical behavior and properties. The compound contains a four-carbon aliphatic chain serving as the backbone, with a carboxylic acid group at one terminus and an amino acid-like structure at the 2-position. The presence of the amide linkage between the amino group and the 4-chlorobenzoyl moiety creates a peptide-like characteristic that influences the compound's conformational preferences and intermolecular interactions.
The aromatic component consists of a benzene ring substituted with a chlorine atom at the para position relative to the carbonyl group, creating an electron-withdrawing effect that influences the reactivity of the adjacent carbonyl carbon. This chlorinated benzoyl group represents a significant portion of the molecular structure and contributes substantially to the compound's overall molecular weight of 319.76 g/mol. The amide functional group formed between the benzoyl carbonyl and the amino nitrogen exhibits characteristics typical of secondary amides, including restricted rotation around the carbon-nitrogen bond due to resonance stabilization.
The methylsulfonyl group positioned at the 4-carbon of the butanoic acid chain introduces additional complexity to the molecular architecture. This sulfonyl functional group contains sulfur in the hexavalent oxidation state, coordinated to two oxygen atoms and one methyl group, creating a tetrahedral geometry around the sulfur center. The electronegativity of the sulfonyl group significantly influences the electronic distribution throughout the molecule and contributes to the compound's polar character. The Simplified Molecular Input Line Entry System notation for this compound is CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl, which provides a linear representation of the molecular connectivity.
| Functional Group | Position | Chemical Formula | Molecular Contribution |
|---|---|---|---|
| Carboxylic Acid | Terminal | -COOH | 45.02 g/mol |
| Amide Linkage | 2-position | -CONH- | 43.02 g/mol |
| Chlorinated Benzene | Aromatic | C₆H₄Cl | 111.55 g/mol |
| Methylsulfonyl | 4-position | -SO₂CH₃ | 79.12 g/mol |
| Methylene Bridge | 3-position | -CH₂- | 14.03 g/mol |
Crystallographic Studies and Three-Dimensional Conformational Analysis
Three-dimensional conformational analysis of this compound reveals complex spatial arrangements influenced by the multiple functional groups and their respective steric and electronic interactions. The compound exists in various conformational states accessible through rotation around single bonds, particularly those in the aliphatic chain connecting the different functional moieties. The International Chemical Identifier key ZSBFDIPIJCQQCV-UHFFFAOYSA-N provides a unique structural descriptor that accounts for the three-dimensional arrangement of atoms within the molecule.
The conformational flexibility of this compound is primarily governed by the rotation around the carbon-carbon bonds in the butanoic acid backbone and the orientation of the methylsulfonyl group relative to the main chain. Related crystallographic studies on compounds with similar structural motifs, such as 4-[(2-methoxyphenyl)carbamoyl]butanoic acid, have demonstrated that these types of molecules can adopt different conformational states in the solid phase. In the triclinic crystal system with space group P1̄, similar compounds exhibit significant conformational differences between symmetry-independent molecules within the unit cell.
The presence of the chlorinated benzoyl group introduces additional conformational considerations due to the planar nature of the aromatic ring and the restricted rotation around the amide bond. The amide linkage typically adopts a trans configuration to minimize steric interactions, placing the aromatic ring and the carboxylic acid terminus on opposite sides of the amide plane. The three-dimensional structure is further stabilized by intramolecular hydrogen bonding interactions between the amide hydrogen and nearby electronegative atoms, contributing to the overall conformational preference.
Computational modeling suggests that the methylsulfonyl group can adopt various orientations relative to the carbon chain, with the sulfur-oxygen bonds pointing in different directions to minimize electrostatic repulsion. The tetrahedral geometry around the sulfur atom allows for multiple low-energy conformations, each contributing to the overall conformational ensemble of the molecule in solution or solid state. These conformational variations have significant implications for the compound's biological activity and chemical reactivity patterns.
Tautomerism and Stereochemical Considerations
Tautomerism in this compound primarily involves the amide functional group, which can potentially undergo amide-imidic acid tautomerization under specific conditions. This type of tautomerization involves the migration of a hydrogen atom from the nitrogen to the oxygen of the carbonyl group, resulting in the formation of an enol-like tautomer with a carbon-nitrogen double bond. While this tautomerization is generally less favorable for simple amides due to the stability of the amide resonance structure, the presence of electron-withdrawing groups such as the chlorinated aromatic ring and the methylsulfonyl group may influence the tautomeric equilibrium.
The stereochemical considerations for this compound center around the asymmetric carbon at the 2-position of the butanoic acid chain, which carries both the carboxylic acid group and the amide substituent. This creates a stereogenic center that can exist in either the S or R configuration, leading to the formation of enantiomers with distinct three-dimensional arrangements. The stereochemistry at this position is particularly important for biological activity, as enantiomers often exhibit different binding affinities and metabolic pathways in biological systems.
The presence of the methylsulfonyl group introduces additional stereochemical complexity, as sulfur can serve as a stereogenic center in certain oxidation states. However, in the sulfonyl form present in this compound, the sulfur atom is not stereogenic due to the tetrahedral arrangement of substituents and the rapid inversion that occurs at sulfur centers under normal conditions. The overall molecular chirality is therefore determined solely by the asymmetric carbon in the butanoic acid backbone.
Tautomerization phenomena have been observed in related systems involving glutamine side chains in protein environments, where amide-imidic acid interconversion plays crucial roles in enzymatic mechanisms. The electronic environment created by the chlorinated benzoyl group and the methylsulfonyl substituent may create conditions that favor slight shifts in the tautomeric equilibrium compared to simple amides. These subtle changes in electronic distribution can have significant effects on the compound's chemical reactivity and interaction patterns with other molecules.
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-20(18,19)7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBFDIPIJCQQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with 4-(methylsulfonyl)butanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid: Similar in structure but with a different position of the chlorine atom.
2-Amino-4-chlorobenzamide: Shares the chlorobenzoyl group but differs in the rest of the structure.
Uniqueness
2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 4-(methylsulfonyl)butanoic acid in the presence of a suitable base. The process is designed to optimize yield and purity through methods such as recrystallization or chromatography.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClNO5S |
| Molecular Weight | 319.76 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 644.5 ± 55.0 °C |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various chlorinated compounds display activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), with some derivatives showing submicromolar activity .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may possess antitumor properties, with certain derivatives demonstrating lower cytotoxicity towards primary mammalian cells while effectively inhibiting cancer cell proliferation .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific proteins or enzymes, leading to altered cellular functions. This interaction can influence various biological pathways, contributing to its antimicrobial and anticancer activities.
Case Studies
- Antibacterial Efficacy : A study evaluating a series of chlorinated compounds found that those similar to this compound exhibited potent antibacterial activity against both gram-positive bacteria and mycobacteria. Notably, some compounds were more effective than traditional antibiotics such as ampicillin and isoniazid .
- Cytotoxic Profile : In another research effort, the cytotoxicity of various synthesized compounds was assessed against cancer cell lines, revealing that several derivatives had promising antiproliferative effects without significant toxicity to normal cells .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Activity |
|---|---|
| 2-[(2-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid | Similar antibacterial properties but varied efficacy |
| 2-Amino-4-chlorobenzamide | Different structure; shows some anticancer activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or Michael-type additions. For example, sulfonamide formation can be achieved by reacting 4-chlorobenzoyl chloride with an amino-substituted butanoic acid derivative in the presence of a base (e.g., triethylamine). Reaction optimization includes controlling temperature (20–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Post-synthesis, purity is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and stereochemistry.
- Infrared Spectroscopy (IR) : To confirm functional groups like sulfonyl and amide bonds.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- HPLC : To assess purity and isolate enantiomers if racemic mixtures form during synthesis .
Q. How does the compound’s stability vary under different storage conditions, and what factors influence its degradation?
- Methodological Answer : Stability studies recommend storing the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfonyl group or oxidation. Accelerated degradation studies under varying pH (e.g., 3–9) and temperatures (e.g., 40°C) can identify vulnerable functional groups. Environmental fate studies suggest monitoring degradation products via HPLC-MS to track sulfonic acid derivatives or chlorinated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, comparing analogs with substituent variations (e.g., methylsulfonyl vs. sulfonamide groups) using in vitro enzyme inhibition assays (e.g., COX-2 or kinase assays). Computational docking models (e.g., AutoDock Vina) can predict binding affinities to explain discrepancies. Data normalization across studies (e.g., IC50 values under consistent assay conditions) reduces variability .
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in enzyme modulation?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : To quantify real-time binding kinetics with target enzymes.
- Isothermal Titration Calorimetry (ITC) : For measuring thermodynamic parameters (ΔG, ΔH) of enzyme-ligand interactions.
- X-ray Crystallography : To resolve 3D structures of enzyme-compound complexes and identify active-site interactions.
- Mutagenesis Studies : To validate critical residues involved in binding via site-directed mutagenesis .
Q. What methodologies are effective in assessing the environmental impact and degradation pathways of this compound?
- Methodological Answer :
- Environmental Simulation : Use microcosm studies to evaluate biodegradation in soil/water matrices under aerobic/anaerobic conditions.
- Ecotoxicology Assays : Test acute/chronic toxicity on model organisms (e.g., Daphnia magna) to determine LC50/EC50 values.
- Advanced Analytics : Employ HPLC-MS/MS to identify transformation products and quantify persistence. Computational tools (e.g., EPI Suite) predict biodegradation half-lives and bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
